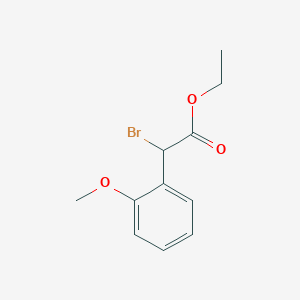

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate

Description

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate is an α-bromo ester featuring a 2-methoxyphenyl substituent. This compound is structurally characterized by a bromine atom adjacent to the ester carbonyl group and an ortho-methoxy-substituted aromatic ring. Such α-bromo esters are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized aromatic derivatives via nucleophilic substitution, photoredox catalysis, or coupling reactions .

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(2-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

MLKNZTBQQXUAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate serves as a key intermediate in the synthesis of biologically active compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of pharmaceuticals with potential therapeutic effects.

Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the development of anti-inflammatory and anticancer agents. The compound can be utilized to synthesize:

- Non-steroidal anti-inflammatory drugs (NSAIDs) : Its derivatives have shown promise in reducing inflammation and pain.

- Anticancer agents : The compound's reactivity allows for modifications that enhance its efficacy against cancer cells.

Organic Synthesis

This compound is employed as a versatile building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. This characteristic makes it valuable in synthesizing complex organic molecules.

Reaction Mechanisms

The compound can participate in various reaction mechanisms, such as:

- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Esterification reactions : It can react with alcohols to form esters, which are important in the synthesis of fragrances and flavoring agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group (ortho vs. para) significantly impacts reactivity and physical properties:

- Ethyl 2-Bromo-2-(4-Methoxyphenyl)Acetate (1i) : The para-methoxy group enhances resonance stabilization of the aromatic ring, leading to reduced steric hindrance compared to the ortho isomer. Reported as a colorless oil with 18% yield, its $ ^1H $ NMR (CDCl$3$) shows distinct shifts: δ 7.52–7.46 (m, 2H, Ar-H), 3.80 (s, 3H, OCH$3$) .

Halogenated Derivatives

Substitution with halogens alters electronic and steric profiles:

- Ethyl 2-Bromo-2-(3,4-Dichlorophenyl)Acetate (CAS 41204-08-4) : The electron-withdrawing dichloro substituents increase electrophilicity at the α-carbon, favoring SN2 reactivity. This compound is utilized in agrochemical synthesis .

- Ethyl 2-Bromo-2-(4-Bromophenyl)Acetate : Under photoredox catalysis, this derivative undergoes selective debromination with green light (-0.8 V vs. SCE), whereas further reduction requires blue light (-1.7 V to -2.0 V) due to stronger C-Br bond dissociation energy .

Functional Group Modifications

- Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)Acetate (CAS 1131594-34-7): The amino group at the α-position enhances nucleophilicity, enabling peptide coupling or heterocycle formation.

Comparative Data Table

Research Findings and Reactivity Trends

- Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit reduced reactivity in nucleophilic substitutions due to steric shielding of the α-bromo center. This contrasts with para-substituted analogs, where resonance stabilization enhances electrophilicity .

- Photoredox Applications: Brominated esters with electron-withdrawing groups (e.g., 4-Br, 3,4-Cl$_2$) require multi-photon excitation for full reduction, highlighting substituent-dependent redox potentials .

- Crystallography : Analogous brominated esters (e.g., 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form dimers via O–H⋯O hydrogen bonds, suggesting similar packing behaviors for the target compound .

Preparation Methods

Reaction Conditions and Mechanism

-

Reagents : NBS (1.2–1.5 equiv), azobisisobutyronitrile (AIBN, 0.1–0.2 equiv).

-

Solvent : Carbon tetrachloride (CCl₄) or tetrachloromethane.

The reaction proceeds via a radical chain mechanism. AIBN generates radicals upon heating, abstracting a hydrogen atom from the α-carbon of the ester. NBS then delivers a bromine atom, forming the desired product.

Key Data:

Multi-Step Synthesis via Grignard and Halogenation

A four-step route is described in patent literature (CN109761764A), involving:

Optimization Insights:

Comparative Yields:

Emerging Methodologies

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-bromo-2-(2-methoxyphenyl)acetate?

- Methodological Answer : The compound is typically synthesized via bromination of the parent ester. For example, ethyl 2-(2-methoxyphenyl)acetate can be brominated using -bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Key steps include:

- Dissolving the precursor in a non-polar solvent (e.g., CCl).

- Adding NBS and a radical initiator (e.g., AIBN) under reflux.

- Purification via column chromatography (ethyl acetate/hexane mixtures).

Reaction optimization focuses on controlling stoichiometry and reaction time to minimize di-brominated by-products .

| Example Reaction Conditions |

|---|

| Precursor |

| Brominating Agent |

| Solvent |

| Temperature |

| Yield |

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Structural elucidation combines:

- Nuclear Magnetic Resonance (NMR) : and NMR to identify substituents (e.g., methoxy protons at ~3.8 ppm, brominated carbon at ~40 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 287.0).

- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL for precise bond-length/angle analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (causes irritation per SDS data) .

- Ventilation : Use fume hoods due to volatile organic by-products.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Q. How should this compound be stored for long-term stability?

- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Stability tests show <5% degradation over 12 months when protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like di-brominated analogs?

- Methodological Answer : Use kinetic control strategies:

Q. What mechanistic insights explain competing pathways in bromination reactions?

- Methodological Answer : Radical bromination (NBS/AIBN) proceeds via a chain mechanism:

- Initiation: AIBN generates radicals to abstract hydrogen from the α-carbon.

- Propagation: Bromine radical addition forms a stabilized intermediate.

Competing electrophilic bromination may occur in polar solvents (e.g., DMF), leading to aromatic ring substitution. DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity .

Q. How does steric hindrance influence substitution reactions in derivatives of this compound?

- Methodological Answer : Steric effects are studied via:

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : Yes. The bromine atom is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Example applications:

Q. How are computational methods used to predict reactivity or spectroscopic properties?

- Methodological Answer : Gaussian or ORCA software models:

- IR/Raman Spectra : B3LYP/cc-pVDZ predicts C-Br stretching at ~550 cm.

- NMR Chemical Shifts : GIAO method approximates shifts within 2 ppm of experimental data.

Q. How should contradictory data on reaction yields or by-products be resolved?

- Methodological Answer :

Systematic analysis includes: - Reproducibility Trials : Vary solvent polarity (e.g., CCl vs. DMF) and monitor intermediates via LC-MS.

- Isolation Techniques : Use preparative HPLC to separate by-products for structural confirmation.

Contradictions often arise from trace moisture (hydrolysis) or impurities in reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.